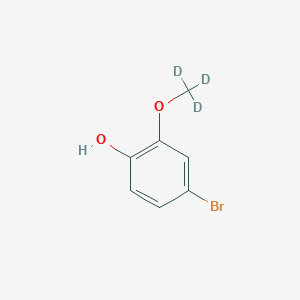

2-(Methoxy-d3)-4-bromophenol

Description

Contextualization of Deuterated Aromatic Compounds in Advanced Chemical Research

Deuterated aromatic compounds, such as 2-(methoxy-d3)-4-bromophenol, are indispensable tools in modern scientific inquiry. The replacement of hydrogen with its stable, non-radioactive isotope, deuterium (B1214612), provides a subtle yet powerful modification that has significant implications across various fields. clearsynth.comacanthusresearch.com In analytical chemistry, these compounds are frequently used as internal standards for quantitative analysis, particularly in mass spectrometry. clearsynth.comontosight.aiscioninstruments.com Because they are chemically almost identical to their non-deuterated counterparts, they co-elute during chromatography and exhibit similar ionization behavior, but are distinguishable by their higher mass. scioninstruments.comnih.gov This allows them to effectively compensate for variations in sample preparation and instrument response, leading to highly accurate and precise measurements. clearsynth.com

Beyond analytics, deuterated compounds are vital in pharmaceutical and metabolic research for tracing the fate of molecules in biological systems. ontosight.aiontosight.ai The use of deuterium labeling also extends to material science, where it can be used to enhance the properties and durability of optical and electronic devices.

Significance of Substituted Phenols and Anisoles as Versatile Synthetic Intermediates

Substituted phenols and anisoles are cornerstone molecules in organic synthesis, valued for their utility as versatile building blocks. researchgate.netbenthamdirect.comingentaconnect.com The functional groups on the aromatic ring, such as the hydroxyl group of phenol (B47542) and the methoxy (B1213986) group of anisole (B1667542), along with other substituents like halogens, dictate the molecule's reactivity and provide handles for further chemical transformations. These compounds serve as precursors for the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and dyestuffs. chemicalbook.com

Their synthetic utility is demonstrated in a variety of reactions. For instance, they are key substrates in cross-coupling reactions to form C-O or C-C bonds, enabling the construction of complex molecular architectures. researchgate.net The specific substitution pattern on the phenol or anisole ring can direct subsequent reactions, allowing for regioselective synthesis of highly functionalized products. rsc.orgresearchgate.net The synthesis of advanced substituted phenols and anisoles often leads to high-value building blocks for creating diverse chemical scaffolds. benthamdirect.comingentaconnect.com

Unique Attributes of Deuterium Labeling in Chemical Science and Mechanistic Studies

The strategic incorporation of deuterium into a molecule offers unique advantages for scientific investigation, most notably for probing reaction mechanisms. The primary tool for this is the kinetic isotope effect (KIE), a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. nih.govismrm.org The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-D bond in the rate-determining step will proceed more slowly than those involving a C-H bond. researchgate.net By measuring the KIE, chemists can gain profound insights into reaction pathways and transition state geometries. nih.govresearchgate.netacs.orgnih.gov

Deuterium labeling is also a powerful technique for tracing metabolic pathways, often referred to as deuterium metabolic imaging (DMI) or metabolic flux analysis. ontosight.ainih.govacs.orgnih.gov By introducing a deuterated substrate into a biological system, researchers can follow the journey of the deuterium label through various metabolic products, providing a detailed map of biochemical processes. nih.govacs.orgnih.gov In analytical spectroscopy, particularly Nuclear Magnetic Resonance (NMR), deuterium labeling is used to simplify complex spectra and to study the structure and dynamics of molecules. ontosight.aiontosight.ai The carbon-13 NMR spectrum of this compound, for example, shows characteristic isotope shifts for carbons adjacent to the deuterated methoxy group. smolecule.com

Table 2: Key Applications of Deuterium Labeling in Chemical Research

| Application Area | Description | Key Advantage |

| Mechanistic Studies | Elucidating reaction pathways by measuring the Kinetic Isotope Effect (KIE). nih.govresearchgate.netnih.gov | Provides direct evidence for bond cleavage in the rate-determining step of a reaction. researchgate.net |

| Analytical Chemistry | Use as stable isotope-labeled (SIL) internal standards in mass spectrometry. clearsynth.comscioninstruments.comnih.gov | Improves accuracy and precision of quantitative measurements by correcting for matrix effects and instrument variability. clearsynth.comscioninstruments.com |

| Metabolic Research | Tracing the fate of drugs and metabolites in biological systems (DMPK studies). ontosight.aiontosight.ai | Enables non-invasive mapping of metabolic fluxes and pathways in vivo. nih.govacs.orgnih.gov |

| NMR Spectroscopy | Simplifying spectra and studying molecular structure and dynamics. ontosight.aiontosight.ai | Allows for unambiguous signal assignment and characterization of molecular interactions. |

Research Findings on this compound

Specific research highlights the utility of this compound. Its synthesis typically involves the bromination of a phenol derivative followed by the introduction of the deuterated methoxy group using a deuterated reagent like deuterated methyl iodide. smolecule.com The bromine atom plays a role in directing the regioselectivity of the methoxy group installation. smolecule.com

In analytical applications, it is developed as an internal standard for mass spectrometry, where its deuterated nature provides the necessary mass difference for accurate quantification while mimicking the behavior of the non-deuterated analyte. smolecule.com Spectroscopic analysis reveals specific characteristics due to the deuterium label. The carbon-13 NMR spectrum of this compound displays deuterium-induced isotope shifts of 45 to 65 parts per billion for the carbons adjacent to the -OCD₃ group. smolecule.com Furthermore, the signal for the methoxy carbon appears as a septet due to coupling with the three deuterium nuclei. smolecule.com

Table 3: Illustrative Spectroscopic Data for this compound

| Spectroscopic Parameter | Observation |

| ¹³C NMR Isotope Shift (C2) | A shift of 45-65 ppb compared to the non-deuterated analog. smolecule.com |

| ¹³C NMR Signal (Methoxy Carbon) | Appears as a septet due to coupling with three deuterium atoms. smolecule.com |

Structure

3D Structure

Properties

CAS No. |

1185310-16-0 |

|---|---|

Molecular Formula |

C7H7BrO2 |

Molecular Weight |

206.05 g/mol |

IUPAC Name |

4-bromo-2-(trideuteriomethoxy)phenol |

InChI |

InChI=1S/C7H7BrO2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,9H,1H3/i1D3 |

InChI Key |

WHSIIJQOEGXWSN-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=CC(=C1)Br)O |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methoxy D3 4 Bromophenol

Targeted Precursor Synthesis and Aromatic Functionalization

The synthesis of 2-(Methoxy-d3)-4-bromophenol typically begins with the preparation of a non-deuterated precursor, 4-bromo-2-methoxyphenol (4-bromoguaiacol), or a suitable intermediate like 4-bromocatechol (B119925). This involves strategic functionalization of an aromatic ring.

Regioselective Halogenation Strategies

The introduction of a bromine atom at a specific position on the phenol (B47542) or guaiacol ring is a key step. The goal is to achieve high regioselectivity, placing the bromine atom para to the hydroxyl group.

Direct bromination of guaiacol (2-methoxyphenol) is a common approach. The hydroxyl and methoxy (B1213986) groups are ortho, para-directing activators. Since the para position relative to the strongly activating hydroxyl group is sterically accessible, it is the favored site for electrophilic substitution.

Common brominating agents and methods include:

N-Bromosuccinimide (NBS): NBS is a mild and selective brominating agent. The reaction can be performed in the presence of an ionic liquid, such as 1-butyl-3-methylimidazolium bromide ([Bmim]Br), at room temperature, which can facilitate an easy and efficient process. researchgate.net

Molecular Bromine (Br₂): While effective, the use of molecular bromine can sometimes lead to polybromination. researchgate.net Careful control of stoichiometry and reaction conditions, such as low temperature and the use of a non-polar solvent, is necessary to favor mono-bromination at the para-position.

Other Reagents: Systems like KBr with ZnAl–BrO₃⁻–layered double hydroxides have been developed for highly para-selective mono-bromination of phenols. researchgate.net Tetraalkylammonium tribromides are also known to be highly para-selective for the bromination of phenols. mdpi.com

The table below summarizes the outcomes of different regioselective bromination strategies for guaiacol.

| Brominating Agent | Solvent/Catalyst | Major Product | Selectivity | Reference |

| NBS | [Bmim]Br | p-Bromoguaiacol | High | researchgate.net |

| Br₂ | Chloroform | p-Bromoguaiacol | Moderate (risk of polybromination) | google.com |

| KBr | ZnAl–BrO₃⁻–LDHs | p-Bromophenols | High para-selectivity | researchgate.net |

Introduction of the Methoxy Moiety via Etherification Reactions

An alternative pathway involves starting with 4-bromobenzene-1,2-diol (4-bromocatechol) and introducing the methoxy group. The Williamson ether synthesis is the classical and most direct method for this transformation.

This reaction involves the deprotonation of one of the hydroxyl groups of 4-bromocatechol with a suitable base to form a phenoxide, followed by nucleophilic substitution with a methylating agent.

Reaction Steps:

Deprotonation: 4-bromocatechol is treated with a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to selectively deprotonate the more acidic hydroxyl group.

Methylation: The resulting phenoxide anion reacts with a methylating agent, such as dimethyl sulfate or methyl iodide, to form the methyl ether, 4-bromo-2-methoxyphenol.

A historic example of a similar etherification is the reaction of 2-nitro resorcinol with dimethyl sulphate in a dilute caustic alkali to produce 2-nitro-3-methoxy-phenol, demonstrating the utility of this approach. google.com Careful control of stoichiometry is crucial to ensure mono-methylation and avoid the formation of the undesired 4-bromo-1,2-dimethoxybenzene.

Deuterium (B1214612) Incorporation Techniques for the Methoxy Group

The defining feature of the target molecule is the trideuterated methoxy group (-OCD₃). This can be achieved either by building the methoxy group with deuterated reagents or by exchanging the protons on an existing methoxy group.

Synthesis via Deuterated Alkyl Halides

The most straightforward method for introducing the trideuteromethoxy group is to use a deuterated methylating agent in an etherification reaction. smolecule.com This approach builds upon the precursor synthesis described in section 2.1.2.

The synthesis starts with 4-bromocatechol, which is then reacted with a deuterated methyl halide, typically methyl-d3 iodide (CD₃I) or methyl-d3 bromide (CD₃Br), in the presence of a base.

Reaction: 4-bromocatechol + CD₃I + Base → this compound

The high isotopic purity of commercially available deuterated methyl halides ensures high levels of deuterium incorporation in the final product. The synthesis of the deuterated reagent itself, such as methyl-d3 bromide from silver acetate-d3 and bromine, has been optimized for high yield and convenience. cdnsciencepub.com

Hydrogen-Deuterium Exchange (H/D Exchange) Protocols for O-Methyl Groups

Hydrogen-Deuterium (H/D) exchange involves replacing existing hydrogen atoms with deuterium atoms from a deuterium source. wikipedia.org While H/D exchange on aromatic rings is common, exchange on a relatively unactivated O-methyl group is more challenging and often requires catalysis.

Base-catalyzed H/D exchange has been shown to be effective for benzylic methyl groups using deuterated dimethyl sulfoxide (DMSO-d6) as the deuterium source, a method that could potentially be adapted for activated methoxy groups. acs.org However, direct H/D exchange on the methoxy group of 4-bromo-2-methoxyphenol is less commonly reported than synthetic approaches using deuterated building blocks.

Catalytic Deuteration Approaches and Optimization (e.g., using D₂O)

Catalytic methods using heavy water (D₂O) as an inexpensive and readily available deuterium source are highly desirable.

A notable method involves a Palladium on Carbon (Pd/C) catalyst with aluminum powder in D₂O (Pd/C-Al-D₂O). nih.gov In this system, D₂ gas is generated in situ from the reaction between aluminum and D₂O. The palladium catalyst then facilitates the H/D exchange reaction on the substrate. nih.gov This method has been shown to be effective for deuterating the methoxy groups in certain molecules, as the deuterium incorporation can enhance metabolic stability by strengthening the carbon-deuterium bond compared to the carbon-hydrogen bond. nih.gov

Optimization of such catalytic systems involves several factors:

Catalyst Loading: Adjusting the amount of Pd/C to ensure efficient exchange without excessive cost.

Temperature and Pressure: While some systems work under mild conditions, others may require elevated temperatures or pressures to achieve high deuterium incorporation.

Reaction Time: Sufficient time is needed for the equilibrium of the H/D exchange to favor the deuterated product.

The efficiency of deuterium incorporation can also be influenced by solvent polarity. For some reactions, polar aprotic solvents can promote pathways that lead to higher deuteration yields. smolecule.com

Continuous Flow Synthesis Methodologies for Isotopic Labeling

Continuous flow chemistry has emerged as a powerful tool for the synthesis of isotopically labeled compounds, offering significant advantages over traditional batch methods. x-chemrx.commt.comnih.gov This technology provides precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction efficiency, higher selectivity, and enhanced safety, particularly when handling hazardous reagents or intermediates. x-chemrx.commt.comnih.govjstar-research.com

In the context of isotopic labeling, particularly deuteration, flow chemistry facilitates the use of reagents like deuterium gas (D₂) or deuterated water (D₂O) in a more controlled and efficient manner. x-chemrx.commdpi.com On-demand generation of reactive species, such as D₂ gas via electrolysis of D₂O within the flow system, minimizes the risks associated with handling pressurized gas cylinders and improves atom economy. nih.govmdpi.com

The high surface-area-to-volume ratio in flow reactors enhances heat and mass transfer, which is beneficial for managing exothermic reactions and improving the mixing of reagents. jstar-research.comvapourtec.com This is particularly crucial for heterogeneous catalytic reactions, such as H-D exchange reactions, which are commonly used for deuteration. tn-sanso.co.jp Catalysts can be packed into columns (packed-bed reactors), allowing the reaction stream to pass through, which simplifies catalyst separation and reuse. syrris.com

Recent advances have demonstrated the utility of flow chemistry in various deuteration reactions. nih.govresearchgate.net For instance, heterogeneous catalysts like Palladium on carbon (Pd/C) or Raney Nickel have been employed in flow reactors for efficient hydrogen isotope exchange (HIE) on aromatic compounds. x-chemrx.com By carefully tuning the reaction conditions, such as temperature, pressure, and flow rate, a high degree of deuterium incorporation can be achieved selectively at specific positions within a molecule. x-chemrx.comnih.gov

The synthesis of the methoxy-d3 group in this compound could be envisioned in a flow system by reacting a suitable precursor, such as 2-hydroxy-4-bromophenol, with a deuterated methylating agent (e.g., CD₃I). The precise control offered by the flow reactor would allow for optimization of the reaction to maximize the yield and isotopic enrichment while minimizing potential side reactions.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Isotopic Labeling

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Safety | Higher risks with hazardous reagents and exotherms. vapourtec.com | Enhanced safety due to small reaction volumes and superior heat control. mt.comjstar-research.comvapourtec.com |

| Control | Less precise control over mixing, temperature, and time. | Precise control over reaction parameters. x-chemrx.commt.com |

| Efficiency | Can have lower yields and selectivity; catalyst recovery can be complex. | Often higher yields and selectivity; simplified catalyst handling. jstar-research.com |

| Scalability | Scale-up can be complex and non-linear. jstar-research.com | Simpler and more predictable scale-up. jstar-research.com |

| Reagent Use | May require large excesses of expensive isotopic reagents. | More efficient use of reagents, including on-demand generation. mdpi.com |

Strategic Application of Protecting Group Chemistry in Synthetic Sequences

Protecting groups are essential tools in multi-step organic synthesis, enabling chemists to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. wikipedia.org In the synthesis of this compound, the phenolic hydroxyl group plays a key role, influencing the reactivity of the entire molecule. Its protection can be a strategic necessity to achieve the desired chemo- and regioselectivity. oup.com

The hydroxyl group is acidic and can react with bases or nucleophiles. oup.com It is also a powerful activating group for electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho and para positions. oup.com To control the bromination step and ensure substitution at the desired C4 position (para to the hydroxyl group), the hydroxyl group might first be protected.

A variety of protecting groups are available for phenols, each with its own method of introduction and removal, and stability profile towards different reaction conditions. scirp.org The choice of protecting group is critical and must be compatible with subsequent reaction steps, including the introduction of the methoxy-d3 group.

Common protecting groups for phenols include:

Ethers: Such as methyl, benzyl (Bn), or p-methoxybenzyl (PMB) ethers. Methyl ethers are very stable but require harsh conditions for cleavage (e.g., BBr₃). highfine.com Benzyl ethers are versatile as they can be removed under neutral conditions via hydrogenolysis. utsouthwestern.edu

Silyl Ethers: Groups like tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) are widely used. highfine.com Their steric bulk and electronic properties influence their stability, and they are typically removed using fluoride ion sources (e.g., TBAF) or acidic conditions. highfine.com

Esters: Acetyl (Ac) or benzoyl (Bz) groups can protect the phenol. scirp.orgacs.org They are stable to certain oxidative conditions but are readily cleaved by hydrolysis under basic or acidic conditions. scirp.org

Carbonates: These can also serve as effective protecting groups and offer different cleavage conditions compared to ethers or esters. scirp.org

An orthogonal protection strategy is one where multiple, different protecting groups are used in a single molecule, and each can be removed selectively in any order without affecting the others. wikipedia.orguchicago.edu For a complex synthesis, one might protect the phenol as a silyl ether while another functional group is protected as an ester, allowing for selective deprotection and reaction at either site. For the synthesis of this compound, a protecting group on the phenol could guide the regioselective introduction of bromine and then be removed to allow for the methylation-d3 step, or vice-versa.

Table 2: Selected Protecting Groups for Phenols and Their Cleavage Conditions

| Protecting Group | Structure | Common Cleavage Reagents/Conditions |

| Benzyl (Bn) | -CH₂Ph | H₂, Pd/C; Na/NH₃ utsouthwestern.edu |

| p-Methoxybenzyl (PMB) | -CH₂-C₆H₄-OCH₃ | DDQ, CAN, TFA highfine.com |

| tert-Butyldimethylsilyl (TBS) | -Si(CH₃)₂(C(CH₃)₃) | TBAF, HF, AcOH |

| Acetyl (Ac) | -C(O)CH₃ | K₂CO₃/MeOH; aq. HCl |

Chemo- and Regioselectivity in the Construction of the this compound Core

The construction of the this compound core requires precise control over the placement of the bromo and methoxy-d3 substituents on the phenol ring. This control is governed by the principles of chemoselectivity (differentiating between functional groups) and regioselectivity (controlling the position of reaction). slideshare.net

The synthesis of highly substituted phenols with complete regiochemical control is a significant challenge in organic chemistry. nih.govoregonstate.eduresearchgate.net The directing effects of the substituents already present on the aromatic ring are paramount. The hydroxyl group (-OH) is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. Similarly, the methoxy group (-OCH₃) is also activating and ortho-, para-directing.

In a molecule containing both a hydroxyl and a methoxy group, such as a methoxyphenol, the hydroxyl group's directing effect is generally stronger. The challenge in synthesizing the target molecule lies in installing the bromine atom specifically at the C4 position and the methoxy-d3 group at the C2 position.

There are several synthetic routes to consider, each with its own regiochemical challenges:

Bromination of 2-Methoxyphenol: Direct bromination of 2-methoxyphenol would be the most straightforward approach. The hydroxyl group directs para, and the methoxy group also directs para (which is the same position). Both groups direct ortho as well. The major product is typically 4-bromo-2-methoxyphenol, as the para position to the powerful hydroxyl activating group is sterically accessible. google.comnih.gov Reagents like N-bromosuccinimide (NBS) or bromine in the presence of a mild catalyst can be used to achieve high selectivity for the para-bromination. google.comthieme-connect.com Subsequent O-deuteromethylation followed by methylation with a CD₃ source would be required, which is not a direct route.

Bromination of Phenol followed by Methoxy-d3 Introduction: An alternative is to first brominate phenol to yield 4-bromophenol. This reaction is highly regioselective for the para-position under controlled conditions. ccspublishing.org.cn The subsequent step would be the regioselective introduction of the methoxy-d3 group at the C2 position (ortho to the hydroxyl and meta to the bromine). Direct ortho-alkylation of phenols can be challenging. A common strategy is to first introduce a group at the ortho position that can later be converted to a methoxy group, such as through ortho-lithiation directed by the hydroxyl group (after protection) followed by reaction with an electrophile.

A practical method for regioselective bromination involves using sources of electrophilic bromine under conditions that favor a specific isomer. The choice of brominating agent, solvent, and temperature can significantly influence the ortho/para product ratio. ccspublishing.org.cnresearchgate.net For instance, using N-bromosuccinimide (NBS) in ACS-grade methanol (B129727) has been shown to achieve selective mono-ortho-bromination of para-substituted phenols. nih.gov Conversely, using bromine with a metal halide in an ester solvent can favor para-bromination. google.com

Table 3: Regiochemical Outcome of Bromination of Phenol Derivatives

| Substrate | Brominating Agent | Major Product | Reference |

| Phenol | HBr / Di-4-chlorophenyl-sulfoxide | 4-Bromophenol | ccspublishing.org.cn |

| 2-Methoxyphenol | Br₂ / NaBr / Isopropyl acetate | 4-Bromo-2-methoxyphenol | google.com |

| p-Substituted Phenols | NBS / Methanol / p-TsOH | ortho-Bromo-p-substituted phenol | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 2 Methoxy D3 4 Bromophenol

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom on the aromatic ring of 2-(Methoxy-d3)-4-bromophenol serves as a leaving group in nucleophilic substitution reactions, enabling the formation of new chemical bonds at this position.

Carbon-Heteroatom Bond Formation via Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNA_r) reactions on aryl halides like this compound typically require activation by electron-withdrawing groups on the aromatic ring. chemistrysteps.com In this molecule, the methoxy (B1213986) and hydroxyl groups are electron-donating, which generally disfavors classical SNA_r mechanisms. However, under forcing conditions or with very strong nucleophiles, substitution can occur. The reaction proceeds through an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the bromine, forming a transient, negatively charged Meisenheimer complex. libretexts.org Subsequent elimination of the bromide ion restores the aromaticity.

The deuterated methoxy group is not directly involved in the bond-breaking or bond-forming steps at the bromine center, so a primary kinetic isotope effect is not expected. However, a small secondary kinetic isotope effect may be observed due to the electronic influence of the -OCD3 group on the stability of the Meisenheimer intermediate. wikipedia.orgmcmaster.ca

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Ullmann)

Metal-catalyzed cross-coupling reactions provide a more versatile route for forming new bonds at the bromine-substituted carbon.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide. libretexts.orgnih.gov this compound can react with various boronic acids or their esters in the presence of a palladium catalyst and a base to yield biaryl compounds. libretexts.org The catalytic cycle involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to give the final product. libretexts.orgorganicreactions.org

The deuterium (B1214612) labeling in the methoxy group is remote from the reaction center and is not expected to have a significant impact on the reaction rate or outcome.

Ullmann Condensation: The Ullmann reaction, which traditionally uses copper catalysis, is effective for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org In an Ullmann-type condensation, this compound can react with alcohols, amines, or thiols to form diaryl ethers, N-aryl compounds, or diaryl thioethers, respectively. wikipedia.orgorganic-chemistry.org These reactions often require high temperatures and a stoichiometric amount of copper, although modern variations use catalytic amounts of copper with ligands. organic-chemistry.org The mechanism is thought to involve the formation of an organocopper intermediate. organic-chemistry.org

Similar to the Suzuki coupling, the deuterated methoxy group is not anticipated to exert a significant kinetic isotope effect on the Ullmann reaction.

| Reaction Type | Reactant | Catalyst/Reagents | Expected Product |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, base | 4-Aryl-2-(methoxy-d3)phenol |

| Ullmann | Phenol (B47542) | Cu catalyst, base | 4-Phenoxy-2-(methoxy-d3)phenol |

| Ullmann | Amine | Cu catalyst, base | 4-(Arylamino)-2-(methoxy-d3)phenol |

Electrophilic Aromatic Substitution Reactions of the Phenolic Ring

The hydroxyl and methoxy groups are strong activating groups and ortho-, para- directors for electrophilic aromatic substitution (EAS). youtube.com In this compound, the positions ortho and para to these activating groups are potential sites for electrophilic attack. The bromine atom is a deactivating group but also an ortho-, para- director. The combined directing effects of the hydroxyl, methoxy, and bromine substituents determine the regioselectivity of EAS reactions.

Given the strong activating nature of the hydroxyl and methoxy groups, electrophilic substitution is expected to occur at the positions ortho to these groups that are not already substituted. The position between the hydroxyl and methoxy groups is sterically hindered. Therefore, the most likely position for electrophilic attack is the carbon adjacent to the bromine atom.

Common EAS reactions include halogenation, nitration, and Friedel-Crafts reactions. wikipedia.org For instance, bromination would likely introduce a second bromine atom onto the ring.

The C-D bonds in the methoxy group are stronger than C-H bonds. However, since these bonds are not broken during the rate-determining step of typical EAS reactions on the aromatic ring, a primary kinetic isotope effect is not expected. libretexts.orgmasterorganicchemistry.com The absence of a significant deuterium isotope effect in many EAS reactions is evidence that the initial attack of the electrophile to form the arenium ion intermediate is the rate-determining step, rather than the subsequent deprotonation to restore aromaticity. libretexts.org

| Reaction | Reagents | Major Product |

| Bromination | Br2, FeBr3 | 2,4-Dibromo-6-(methoxy-d3)phenol |

| Nitration | HNO3, H2SO4 | 2-(Methoxy-d3)-4-bromo-6-nitrophenol |

Transformations of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a reactive site for various transformations, including esterification, alkylation, and arylation.

Esterification Reactions

Phenols can be converted to esters by reacting with carboxylic acids or, more commonly, with more reactive derivatives like acid chlorides or anhydrides. chemguide.co.uk The reaction of this compound with an acyl chloride or acid anhydride, typically in the presence of a base like pyridine, would yield the corresponding phenyl ester.

The deuterium atoms on the methoxy group are not involved in this reaction, so no kinetic isotope effect is expected.

Alkylation and Arylation Reactions

The phenolic hydroxyl group can be alkylated to form an ether via the Williamson ether synthesis. francis-press.comwikipedia.orgmasterorganicchemistry.com This reaction involves deprotonating the phenol with a strong base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide in an SN_2 reaction. wikipedia.orgmasterorganicchemistry.com

O-arylation of the phenolic hydroxyl group can be achieved through reactions like the Ullmann condensation, where the phenoxide of this compound reacts with an aryl halide in the presence of a copper catalyst. wikipedia.org

In these reactions of the hydroxyl group, the deuterated methoxy group is remote from the reaction center and is not expected to influence the reaction rate.

| Reaction | Reagents | Product |

| Esterification | Acetyl chloride, pyridine | 2-(Methoxy-d3)-4-bromophenyl acetate |

| Alkylation (Williamson) | Sodium hydride, Methyl iodide | 1-Bromo-2,3-dimethoxy(d3)-benzene |

| Arylation (Ullmann) | Phenyl iodide, Cu catalyst, base | 1-Bromo-2-(methoxy-d3)-4-phenoxybenzene |

Cleavage and Rearrangement Reactions Involving the Ether Linkage

The ether linkage in aryl methyl ethers is generally stable but can be cleaved under specific, often harsh, conditions. wikipedia.orgmasterorganicchemistry.com These cleavage reactions are crucial in synthetic chemistry, particularly for the deprotection of hydroxyl groups. chem-station.com The use of this compound in studies of these reactions can provide detailed mechanistic information through the analysis of kinetic isotope effects and by tracking the deuterated methyl group in the products.

One of the most effective reagents for the cleavage of aryl methyl ethers is boron tribromide (BBr₃). chem-station.commdma.ch This strong Lewis acid facilitates demethylation, typically at or below room temperature, to yield the corresponding phenol. masterorganicchemistry.commdma.ch The reaction is initiated by the coordination of the Lewis acidic boron atom to the ether oxygen, forming an oxonium intermediate. chem-station.com This coordination makes the methyl group susceptible to nucleophilic attack by a bromide ion.

The precise mechanism of the subsequent cleavage has been a subject of detailed investigation. gvsu.educore.ac.uk While a simple Sₙ2 attack by a free bromide ion on the methyl group of a cationic intermediate seems plausible, computational studies have shown this pathway to be thermodynamically unfavorable. gvsu.educore.ac.uk Alternative mechanisms have been proposed, including bimolecular pathways where a bromide from one boron-ether adduct attacks the methyl group of a second adduct. gvsu.edu More recent density functional theory (DFT) calculations suggest a new pathway involving charged intermediates, predicting that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether, producing a triphenoxyborane intermediate before aqueous workup. nih.gov This prediction has been validated experimentally by varying the stoichiometry of the reactants. nih.gov

The use of this compound in this reaction would be instrumental in probing the C-O bond cleavage step. A primary kinetic isotope effect would be expected if the C-O bond is broken in the rate-determining step of an Sₙ2-like process. The absence of a significant KIE might suggest that the formation of the initial ether-BBr₃ adduct is the rate-limiting step.

| Proposed Mechanism | Key Features | Supporting Evidence | Reference |

|---|---|---|---|

| Conceptual Sₙ1/Sₙ2 Pathway | Formation of an ether-BBr₃ adduct, followed by loss of bromide and nucleophilic attack on a cationic intermediate. | Calculated to be thermodynamically inaccessible (ΔG = +38.9 kcal/mol). | gvsu.educore.ac.uk |

| Bimolecular Pathway | A bromide from one ether-BBr₃ adduct attacks the methyl group of a second adduct in an Sₙ2-like fashion. | Computational studies show a significantly lower kinetic barrier compared to the unimolecular pathway for primary methyl groups. | gvsu.edu |

| Three-Cycle Mechanism | Involves charged intermediates where one equivalent of BBr₃ can cleave up to three equivalents of the ether. | DFT calculations and experimental validation by varying BBr₃:anisole (B1667542) ratios. | core.ac.uknih.gov |

Mechanistic Insights into Complex Organic Transformations Facilitated by the Compound

Isotopic labeling is one of the most powerful techniques for elucidating complex organic reaction mechanisms. ias.ac.inuea.ac.uk By replacing an atom with its isotope, chemists can trace the path of that atom through a sequence of reactions, distinguish between competing pathways, and determine the nature of transition states. ias.ac.inresearchgate.net this compound, with its stable deuterium label, serves as an excellent mechanistic probe for a variety of transformations.

The utility of this compound extends beyond simple ether cleavage or oxidation. In multi-step syntheses or rearrangement reactions, the -OCD₃ group can act as a spectroscopic marker. The fate of the deuterated methyl group can be tracked using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to reveal bond-breaking and bond-forming events. For example, in a reaction involving a suspected intramolecular rearrangement, if the deuterium atoms remain attached to the original oxygen, it provides evidence against pathways involving complete cleavage and re-formation of the methoxy group.

Furthermore, the compound can be used in crossover experiments. By reacting an equimolar mixture of this compound and its non-deuterated analogue (2-methoxy-4-bromophenol) under specific reaction conditions, the product distribution can provide insight into whether a reaction proceeds via an intermolecular or intramolecular mechanism. The formation of "crossed" products would strongly suggest an intermolecular pathway. The application of such isotopically labeled molecules is crucial for building a precise, step-by-step understanding of how chemical transformations occur. researchgate.netresearchgate.net

| Mechanistic Question | Experimental Approach with Labeled Compound | Information Gained | Reference |

|---|---|---|---|

| Is C-H/C-D bond cleavage rate-determining? | Kinetic Isotope Effect (KIE) measurement. | A significant kH/kD ratio points to bond cleavage in the transition state of the rate-limiting step. | nih.govacs.org |

| What is the fate of a specific functional group? | Isotope tracing using NMR or Mass Spectrometry. | Identifies the position of the label in the product, confirming bond cleavages and formations. | ias.ac.inresearchgate.net |

| Is the reaction intermolecular or intramolecular? | Crossover experiments with labeled and unlabeled reactants. | Formation of mixed-label products indicates an intermolecular process. | uea.ac.uk |

| Does a degenerate rearrangement occur? | Labeling one position in a symmetrical molecule. | Detection of label scrambling confirms the rearrangement. | ias.ac.in |

Strategic Applications in Complex Organic Synthesis

Utility as a Synthon for Polyfunctionalized Aromatic Systems

The strategic placement of reactive sites on the aromatic ring enables 2-(Methoxy-d3)-4-bromophenol to serve as a foundational component for constructing highly substituted benzene (B151609) derivatives. The bromine atom can be readily transformed through various metal-catalyzed cross-coupling reactions, while the hydroxyl group can direct reactions or be converted into other functionalities.

The incorporation of deuterium (B1214612) into drug candidates is a modern strategy in medicinal chemistry aimed at improving the metabolic profiles of pharmaceuticals. ckisotopes.com Deuterium modification can lead to more stable molecules, potentially enhancing their absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov this compound serves as a key deuterated starting material for synthesizing these advanced pharmaceutical intermediates.

The compound's functional groups provide handles for elaboration into more complex structures. For instance, the bromine atom is amenable to a variety of palladium- or copper-catalyzed cross-coupling reactions, allowing for the introduction of diverse carbon- and nitrogen-based substituents. The phenolic hydroxyl group can be alkylated or acylated to further build the molecular architecture. These reactions are instrumental in creating deuterated versions of biologically active scaffolds, such as those found in enzyme inhibitors. For example, bromophenol derivatives have been investigated as precursors for inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase. mdpi.com By using this compound, the resulting intermediates carry the stable isotopic label from the outset of the synthesis.

| Reaction Type | Reacting Group | Potential Reagent/Catalyst | Outcome |

|---|---|---|---|

| Suzuki Coupling | C-Br | Aryl/alkyl boronic acid, Pd catalyst | Formation of a new C-C bond (biaryl or alkyl-aryl structure) |

| Buchwald-Hartwig Amination | C-Br | Amine, Pd catalyst | Formation of a new C-N bond (arylamine structure) |

| Sonogashira Coupling | C-Br | Terminal alkyne, Pd/Cu catalyst | Formation of a new C-C triple bond (arylalkyne structure) |

| Williamson Ether Synthesis | O-H | Alkyl halide, base | Conversion of phenol (B47542) to an ether |

| Esterification | O-H | Carboxylic acid/acyl chloride | Conversion of phenol to an ester |

Substituted phenols are fundamental precursors in the synthesis of oxygen-containing heterocyclic compounds, most notably benzofurans. nih.gov The synthesis of benzofuran (B130515) rings often involves the formation of a C-O bond through intramolecular cyclization. nih.gov While many routes start with ortho-substituted phenols, this compound can be integrated into synthetic pathways that allow for the introduction of a side chain at the ortho-position prior to cyclization.

Various catalytic systems have been developed to facilitate the construction of the benzofuran core. nih.govorganic-chemistry.org For example, a common strategy involves the palladium- and copper-catalyzed Sonogashira coupling of a phenol with a terminal alkyne, followed by an intramolecular cyclization. nih.gov By modifying this compound to introduce a reactive group ortho to the hydroxyl function, it can be guided into these cyclization pathways, yielding a deuterated benzofuran derivative. Such deuterated heterocycles are of interest as metabolic tracers or as pharmaceutical building blocks themselves.

| Catalyst System | General Reaction | Reference Strategy |

|---|---|---|

| Palladium/Copper | Coupling of o-iodophenols and terminal alkynes followed by cyclization | Sonogashira coupling and intramolecular annulation. nih.gov |

| Ruthenium | Dehydrative C-H alkenylation and annulation of phenols with diols | Direct C-H functionalization and cyclization. organic-chemistry.org |

| Copper | Domino hydration and intramolecular annulation of 2-fluorophenylacetylene derivatives | Hydration of a C-F bond followed by cyclization. nih.gov |

| Iodine(III) Reagents | Oxidative cyclization of 2-hydroxystilbenes | Metal-free cyclization mediated by hypervalent iodine. nih.govorganic-chemistry.org |

The functional groups of this compound make it an attractive starting material for the synthesis of specialized ligands used in coordination chemistry and catalysis. The bromine atom provides a site for introducing phosphorus, nitrogen, or sulfur donor atoms, which are key components of many ligands.

One prominent application is in the synthesis of phosphinooxazoline (PHOX) ligands. These are important "privileged" ligands in asymmetric catalysis. A synthetic route could involve a copper-catalyzed coupling of the aryl bromide functionality of this compound with a secondary phosphine (B1218219) oxide. nih.gov The phenolic hydroxyl group can then be used as a handle to construct the oxazoline (B21484) ring, resulting in a deuterated PHOX ligand. Such ligands can be used to study reaction mechanisms or the structure of catalytic intermediates using techniques like NMR spectroscopy. Another approach involves converting the bromo group to an amine, which can then be used to synthesize Schiff base ligands through condensation with aldehydes or ketones. orientjchem.org

| Ligand Type | Synthetic Strategy | Role of this compound |

|---|---|---|

| Deuterated PHOX Ligand | 1. Cu-catalyzed P-C coupling at the bromo position. 2. Conversion of the hydroxyl group into an oxazoline ring. | Provides the deuterated aromatic backbone and reactive handles (Br and OH). |

| Deuterated Schiff Base Ligand | 1. Conversion of the bromo group to an amino group (e.g., via Buchwald-Hartwig amination). 2. Condensation of the resulting aminophenol with an aldehyde/ketone. | Serves as a precursor to the required deuterated aminophenol. |

Role in the Synthesis of Building Blocks for Materials Science

Phenolic compounds are important precursors for polymers and materials. A related compound, 2-methoxy-4-vinylphenol (B128420) (MVP), derived from the natural product ferulic acid, is used as a biobased monomer to prepare thermoplastics and thermosets. mdpi.comsemanticscholar.org This establishes a clear precedent for the utility of the 2-methoxy-4-substituted phenol scaffold in materials science.

This compound can be readily converted into a deuterated analog of MVP. This transformation can be accomplished via established cross-coupling methods, such as a Stille coupling with vinyltributyltin or a Suzuki coupling with potassium vinyltrifluoroborate, to replace the bromine atom with a polymerizable vinyl group. The resulting deuterated monomer could be used to synthesize polymers with a labeled backbone, which is useful for studying polymerization kinetics, polymer degradation, or material diffusion properties. Furthermore, the phenolic hydroxyl group provides a secondary site for creating difunctional monomers for cross-linking applications, similar to how MVP is used to create divinylbenzene-like monomers. mdpi.com

Isotopic Effects and Labeling Studies with 2 Methoxy D3 4 Bromophenol

Deuterium (B1214612) as a Probe for Reaction Pathway Elucidation

The deuterated methoxy (B1213986) group in 2-(Methoxy-d3)-4-bromophenol serves as an isotopic label, allowing chemists to trace the fate of this specific functional group through a complex reaction sequence. When a reaction involves the methoxy group, the presence of deuterium allows for the clear identification of bond-forming and bond-breaking events.

For example, in studies of metabolic pathways, particularly those mediated by cytochrome P450 enzymes, O-demethylation is a common reaction. By using this compound as a substrate, researchers can track the transfer of the deuterated methyl group. The detection of deuterated formaldehyde (B43269) (D₂CO) or deuterated methanol (B129727) (CD₃OH) as byproducts provides unequivocal evidence of an O-demethylation pathway. Furthermore, analyzing the deuterium content of the resulting 4-bromocatechol (B119925) can help differentiate between competing reaction mechanisms. If the reaction proceeds through a mechanism where the C-O bond is cleaved without affecting the methyl group, the deuterium label remains intact on the byproduct. Conversely, mechanisms involving hydrogen (or deuterium) abstraction from the methyl group can be identified by the altered isotopic composition of products and byproducts.

Computational studies, such as transition state analysis for processes like debromination, utilize the specific labeling in this compound to model and validate different potential reaction pathways and intermediates.

Investigation of Deuterium Kinetic Isotope Effects (KIE) in Rate-Determining Steps

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org It is formally expressed as the ratio of the rate constant for the lighter isotopologue (kH) to that of the heavier isotopologue (kD). A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction.

For this compound, the C-D bonds in the methoxy group are stronger and have a lower zero-point vibrational energy than the corresponding C-H bonds. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage is part of the rate-determining step. This effect is particularly relevant in oxidation reactions, such as the aforementioned enzymatic O-demethylation.

If the abstraction of a hydrogen atom from the methoxy group is the rate-limiting step, a significant primary KIE (typically kH/kD > 2) will be observed. Studies on similar enzymatic demethylations have shown that this step is often at least partially rate-limiting. nih.gov For hydrogen abstraction reactions involving the deuterated methoxy group of this compound, experimental KIE values (kH/kD) have been observed to be approximately 3.2 ± 0.2. This substantial isotope effect provides strong evidence that the cleavage of a C-H/C-D bond on the methoxy group is integral to the transition state of the rate-determining step.

Conversely, if a reaction involving this compound shows a KIE near unity (kH/kD ≈ 1), it suggests that the C-D bond is not broken in the rate-determining step. This information is crucial for mapping the energy profile of a reaction and identifying its bottleneck.

| Reaction Type | Rate-Determining Step | Typical Observed KIE (kH/kD) | Mechanistic Implication |

|---|---|---|---|

| Enzymatic O-Demethylation | Hydrogen Abstraction from Methoxy Group | 2.5 - 7.0 | C-H bond cleavage is rate-limiting. |

| Nucleophilic Attack at Methyl Carbon (SN2) | Displacement of Phenoxide | 0.95 - 1.05 (Inverse or small normal) | C-H bond is not broken; change in hybridization at carbon center. |

| Electrophilic Aromatic Substitution | Attack on Aromatic Ring | ~1.0 | Methoxy group C-H bonds are not involved in the rate-determining step. |

Application of Deuterated Standards in Quantitative Analytical Methods (e.g., mass spectrometry in chemical analysis)

In quantitative analysis, especially in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards are considered the gold standard for achieving high accuracy and precision. researchgate.net this compound is an ideal internal standard for the quantification of its non-deuterated analog, 2-methoxy-4-bromophenol (also known as 4-bromoguaiacol), or related phenolic compounds.

The key advantage of a deuterated standard is that it is chemically almost identical to the analyte of interest. It co-elutes during chromatography and exhibits similar ionization efficiency in the mass spectrometer's ion source. However, it is easily distinguishable from the native analyte due to its higher mass (a difference of 3 Daltons in this case).

During sample preparation and analysis, any loss of analyte due to extraction inefficiency, matrix effects (ion suppression or enhancement), or instrument variability will affect the deuterated standard to the same extent. By measuring the ratio of the analyte's mass spectrometer signal to the internal standard's signal, these variations can be effectively canceled out, leading to highly reliable quantification. nih.gov

For instance, to quantify 4-bromoguaiacol in an environmental water sample, a known amount of this compound is added to the sample before extraction. The mass spectrometer is set to monitor specific mass-to-charge ratio (m/z) ions for both the analyte and the standard. A calibration curve is generated by plotting the ratio of the analyte/standard peak areas against the analyte concentration. The concentration of the analyte in the unknown sample is then determined from this curve.

| Analyte Concentration (ng/mL) | Analyte Peak Area (m/z 202) | Internal Standard Peak Area (m/z 205) | Peak Area Ratio (Analyte/IS) |

|---|---|---|---|

| 1.0 | 15,500 | 151,000 | 0.103 |

| 5.0 | 78,000 | 153,500 | 0.508 |

| 10.0 | 152,000 | 149,800 | 1.015 |

| 50.0 | 765,000 | 152,100 | 5.029 |

| 100.0 | 1,490,000 | 150,500 | 9.899 |

Deuterium Distribution and Regiospecificity Analysis in Synthetic Products

The deuterium label in this compound is also invaluable for studying the regiospecificity of synthetic reactions. When this compound is used as a starting material, the location of the deuterium atoms in the final product provides definitive information about how the reaction occurred.

For example, consider a reaction involving the aromatic ring, such as an electrophilic substitution. If the reaction is designed to add a substituent ortho to the hydroxyl group, there are two possible positions. By starting with this compound, the methoxy-d3 group acts as a stable marker. Analysis of the product using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry can precisely determine the position of the new substituent relative to the deuterated methoxy group. This can confirm whether the desired regioisomer was formed or if a mixture of isomers was produced.

In reactions where intramolecular rearrangements might occur, the deuterium label can track the migration of the methoxy group. If the methoxy group were to move to a different position on the aromatic ring during the reaction, the deuterium signature would move with it, providing clear evidence of the rearrangement pathway. This level of detail is often difficult to obtain without the use of isotopic labeling.

Computational and Theoretical Chemistry Studies of 2 Methoxy D3 4 Bromophenol

Quantum Chemical Calculations for Molecular Geometry and Conformational Analysis

Quantum chemical calculations are fundamental to determining the most stable three-dimensional structure of 2-(Methoxy-d3)-4-bromophenol. Methods like Density Functional Theory (DFT), often with functionals such as B3LYP and basis sets like 6-311G(d,p), are employed to perform geometry optimization. dntb.gov.uaresearchgate.net This process systematically alters the molecule's geometry to find the arrangement with the lowest electronic energy, corresponding to its most stable conformation.

Conformational analysis is particularly important for understanding the spatial arrangement of the methoxy-d3 and hydroxyl groups relative to the benzene (B151609) ring. The rotation around the C-O bonds can lead to different conformers with varying energies. Potential Energy Surface (PES) scans are computational techniques used to explore these conformational possibilities. nih.gov By systematically rotating specific dihedral angles (e.g., the C-C-O-C angle of the methoxy (B1213986) group) and calculating the energy at each step, a map of the conformational energy landscape is generated. nih.gov This analysis helps identify the global and local energy minima, which represent the most stable and metastable conformers, respectively. For substituted cyclic systems, this analysis is crucial as steric interactions, such as 1,3-diaxial interactions in non-planar conformations, can significantly influence stability. sapub.org

Electronic Structure Investigations (e.g., frontier molecular orbitals, charge distribution)

The electronic properties of this compound are key to its reactivity. Frontier Molecular Orbital (FMO) theory is a critical framework for this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgresearchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. researchgate.net The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability, with a smaller gap often indicating higher reactivity. researchgate.net

For this compound, DFT calculations at the B3LYP level have determined the HOMO energy to be -5.930 eV and the LUMO energy to be -0.830 eV. smolecule.com This results in an energy gap of 5.100 eV. smolecule.com This gap is narrower compared to the parent phenol (B47542) compound, suggesting that the combination of bromine and deuterated methoxy substituents enhances its electronic reactivity. smolecule.com

The distribution of electric charge within the molecule is another vital aspect of its electronic structure. Molecular Electrostatic Potential (MEP) maps are computationally generated to visualize the charge distribution. researchgate.netresearchgate.net These maps illustrate regions of negative electrostatic potential (associated with high electron density, e.g., around the oxygen atoms) and positive potential (associated with electron-poor regions), which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. researchgate.net

| Property | Value | Computational Method |

|---|---|---|

| Highest Occupied Molecular Orbital (HOMO) Energy | -5.930 eV | DFT/B3LYP |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -0.830 eV | DFT/B3LYP |

| HOMO-LUMO Energy Gap | 5.100 eV | DFT/B3LYP |

Prediction of Chemical Reactivity and Reaction Mechanism Pathways

Computational methods are extensively used to predict the chemical reactivity of molecules and to elucidate potential reaction mechanisms. DFT calculations can determine various reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, which provide a quantitative measure of a molecule's stability and reaction tendencies. rjpn.org For phenolic compounds, these calculations can predict their behavior in reactions like nucleophilic substitution. rjpn.org

To understand the kinetics of a chemical reaction, it is essential to identify the transition state (TS)—the highest energy point along the reaction coordinate. Computational chemistry allows for the location of these transition states and the calculation of the activation energy barrier, which is the energy difference between the reactants and the transition state.

For this compound, theoretical studies have investigated debromination pathways. Quantum chemical calculations have shown that photochemical debromination has low activation barriers, with transition state energies around 6.19 kcal/mol for photodissociation processes. smolecule.com In contrast, the rate-determining step for UV/sulfite-induced debromination has a calculated activation energy of 27.8 kcal/mol. smolecule.com Computational studies also demonstrate that the electron-donating methoxy group can lower the activation energy for debromination by approximately 3-5 kcal/mol compared to unsubstituted bromophenols by altering the electronic properties of the aromatic ring. smolecule.com

| Reaction Pathway | Calculated Energy Barrier |

|---|---|

| Photochemical Debromination (Transition State Energy) | ~6.19 kcal/mol |

| UV/Sulfite-Induced Debromination (Activation Energy) | 27.8 kcal/mol |

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. Theoretical models are used to account for these solvent effects. The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous dielectric medium that polarizes in response to the solute's charge distribution. researchgate.net By incorporating PCM into quantum chemical calculations, it is possible to determine the energetic behavior of this compound and its reaction pathways in different solvent media, providing a more realistic prediction of its reactivity. researchgate.net

Theoretical Elucidation of Deuterium's Influence on Molecular Properties

The substitution of protium (¹H) with deuterium (B1214612) (²H or D) in the methoxy group introduces subtle but significant changes in the molecular properties of this compound. This is known as a kinetic isotope effect. Computationally, the influence of deuterium can be elucidated through detailed quantum chemical calculations.

DFT studies using the B3LYP functional have shown that deuterium substitution leads to measurable changes in molecular orbital energies and electron distribution patterns compared to the non-deuterated analogue. smolecule.com The primary cause of these changes is the difference in vibrational frequencies between C-H and C-D bonds, stemming from the greater mass of deuterium. These vibrational differences affect the zero-point energy of the molecule, which can, in turn, influence bond lengths, bond strengths, and ultimately, the activation energies of reactions. Theoretical calculations show that deuterium kinetic isotope effects can range from 1.013 to 6.82, depending on the specific reaction and conditions. smolecule.com These computational investigations are crucial for interpreting experimental results where isotopic labeling is used to probe reaction mechanisms.

Advanced Analytical Methodologies for Characterization Beyond Basic Identification

High-Resolution Mass Spectrometry for Isotopic Purity and Distribution Profiling

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the analysis of deuterated compounds like 2-(Methoxy-d3)-4-bromophenol. nih.govresearchgate.net Its capacity to measure mass-to-charge ratios with high precision enables the differentiation of the deuterated analyte from its unlabeled counterparts and other potential impurities. nih.govresearchgate.net

Isotopic purity is a critical parameter, and HRMS offers a quantitative assessment of the percentage of the desired deuterated species. nih.govresearchgate.netrsc.org By analyzing the ion intensities of the deuterated molecule (d3) and its potential isotopologues (d0, d1, d2), the isotopic enrichment can be accurately determined. For this compound, the molecular ion peak in the mass spectrum will be shifted by approximately 3 atomic mass units (amu) in comparison to the unlabeled 2-methoxy-4-bromophenol, reflecting the mass difference between three deuterium (B1214612) atoms and three protium atoms. The relative intensities of these peaks are utilized to calculate the isotopic distribution and confirm the successful incorporation of deuterium at the methoxy (B1213986) group.

Table 1: Illustrative High-Resolution Mass Spectrometry Data for this compound

| Species | Theoretical m/z | Observed m/z | Isotopic Purity (%) |

| 2-(Methoxy-d0)-4-bromophenol | 201.9630 | 201.9633 | < 1% |

| This compound | 205.0000 | 205.0004 | > 98% |

Note: The observed m/z values are hypothetical and serve for illustrative purposes.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Species

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules, with its advanced applications providing particularly valuable insights for deuterated compounds. sigmaaldrich.commdpi.com

Deuterium (²H) NMR spectroscopy directly observes the deuterium nucleus, offering definitive proof of the isotopic labeling site. wikipedia.org For this compound, a distinct peak in the ²H NMR spectrum would confirm that all three deuterium atoms are situated on the methoxy group. wikipedia.org The chemical shift of this signal provides information about the electronic environment of the deuterium atoms. The absence of signals at other positions in the molecule confirms the site-specificity of the deuteration. wikipedia.org

In addition to ²H NMR, observing other nuclei can provide a more comprehensive understanding of the molecule's structure and dynamics. huji.ac.ilnih.gov For instance, ¹³C NMR can be used to probe the carbon framework. The carbon atom of the deuterated methoxy group (-OCD₃) will show a characteristic multiplet in the ¹³C NMR spectrum due to coupling with the deuterium atoms. This coupling provides additional confirmation of the labeling site. Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can establish correlations between deuterium, carbon, and the remaining proton nuclei, thereby fully mapping the molecular structure. mdpi.com

Spectroscopic Analysis of Vibrational Modes and Their Deuterium-Induced Shifts (e.g., FT-IR, Raman Spectroscopy)

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are sensitive to the mass of the atoms involved in molecular vibrations. researchgate.net The replacement of hydrogen with the heavier deuterium isotope results in a predictable shift of the vibrational frequencies of the associated bonds. youtube.com

In this compound, the C-D stretching vibrations of the methoxy group will be observed at a lower frequency (wavenumber) compared to the C-H stretching vibrations of an unlabeled methoxy group. researchgate.net This isotopic shift is a direct result of the increased reduced mass of the C-D bond. For example, a typical C-H stretch is found around 3000 cm⁻¹, whereas a C-D stretch is expected to appear around 2200 cm⁻¹. youtube.comresearchgate.net By comparing the FT-IR or Raman spectrum of the deuterated compound with its non-deuterated counterpart, these shifts can be clearly identified, offering further proof of successful deuteration.

Table 2: Representative Vibrational Frequencies for 2-Methoxy-4-bromophenol and its Deuterated Analog

| Vibrational Mode | Unlabeled (C-H) Wavenumber (cm⁻¹) | Deuterated (C-D) Wavenumber (cm⁻¹) |

| Methoxy C-H/C-D Stretch | ~2950 | ~2200 |

| Aromatic C-H Stretch | ~3030 | ~3030 |

| C-O Stretch | ~1250 | ~1245 |

Note: These are approximate values and may vary depending on the specific molecular environment.

Chromatographic Techniques for Separation and Purity Assessment of Deuterated Derivatives

Chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are vital for evaluating the chemical purity of this compound. nih.govacs.org These techniques are capable of separating the compound from starting materials, byproducts, and other impurities. matec-conferences.orgthermofisher.com

When coupled with a mass spectrometer (GC-MS or LC-MS), these methods become powerful tools for both purity assessment and confirmation of deuteration. nih.govnih.gov A single major peak in the chromatogram indicates the chemical purity of the compound, while the mass spectrum corresponding to that peak confirms its identity and isotopic enrichment. The retention time of the deuterated compound might differ slightly from its non-deuterated analog due to the subtle influence of deuteration on its physicochemical properties, such as polarity and volatility. nih.govacs.orgnih.gov

Future Research Directions and Emerging Avenues

Development of More Efficient and Sustainable Deuteration Technologies

The increasing demand for deuterated compounds has spurred the development of more efficient and environmentally benign deuteration methods. nih.govnih.gov Future research is focused on overcoming the limitations of traditional techniques, which often rely on harsh reaction conditions, expensive reagents, and generate significant waste.

A key area of development is catalytic transfer deuteration , which offers a milder and more selective approach to deuterium (B1214612) incorporation. nih.govbohrium.commarquette.edu These methods obviate the need for flammable D₂ gas and instead utilize readily available and safer deuterium sources. nih.gov

Another promising and sustainable approach is the use of photocatalysis , which employs visible light to drive deuteration reactions. rsc.orgresearchgate.net This metal-free method often uses D₂O as the deuterium source, further enhancing its green credentials. rsc.orgresearchgate.net

Flow chemistry is also emerging as a powerful tool for the synthesis of deuterated compounds, including aromatic systems. tn-sanso.co.jpx-chemrx.comabsiskey.com This technology allows for precise control over reaction parameters, leading to improved efficiency, safety, and scalability. x-chemrx.com Flow reactors can significantly reduce reaction times and the amount of expensive deuterated reagents required. tn-sanso.co.jp

| Technology | Key Advantages | Deuterium Source Example |

| Catalytic Transfer Deuteration | Milder reaction conditions, high selectivity, avoids D₂ gas. nih.govmarquette.edu | Deuterated alcohols, D₂O. bohrium.commarquette.edu |

| Photocatalysis | Metal-free, uses sustainable energy (visible light), mild conditions. rsc.orgresearchgate.net | D₂O. rsc.orgresearchgate.net |

| Flow Chemistry | Precise reaction control, enhanced safety, improved scalability, reduced reagent consumption. tn-sanso.co.jpx-chemrx.com | D₂O. tn-sanso.co.jp |

Expansion of the Synthetic Scope to Novel Deuterated Bromophenol Architectures

Building upon the foundation of 2-(methoxy-d3)-4-bromophenol, future synthetic efforts will likely focus on creating a wider array of deuterated bromophenol derivatives with tailored properties. The synthesis of novel bromophenol structures is an active area of research, with various methods being developed to introduce different functional groups and substitution patterns. nih.govnih.govmdpi.comdntb.gov.uamdpi.com

By combining established bromophenol synthesis with advanced deuteration techniques, a diverse library of novel deuterated bromophenol architectures can be accessed. For instance, regioselective O-demethylation of brominated diarylmethanones has been used to produce new bromophenols, a strategy that could be adapted to create deuterated analogues. nih.gov The alkylation of substituted benzenes is another key reaction for synthesizing novel diaryl methanes, which can then be converted to the corresponding bromophenols. mdpi.com

The development of methods for the site-specific deuteration of aromatic compounds is crucial for expanding the synthetic scope. cdnsciencepub.com Exchange reactions with deuterium sulphate and deamination of aromatic amines in deuterohypophosphorous acid are examples of techniques that allow for the precise placement of deuterium atoms on the aromatic ring. cdnsciencepub.com These approaches, coupled with the synthesis of complex bromophenol backbones, will enable the creation of a new generation of deuterated fine chemicals.

Integration of Artificial Intelligence and Machine Learning in Reaction Design for Deuterated Compounds

The synthesis of complex molecules, including isotopically labeled compounds, is increasingly benefiting from the integration of artificial intelligence (AI) and machine learning (ML). discoveracs.orgnih.govalphaxiv.orgengineering.org.cn These computational tools are poised to revolutionize the design and optimization of synthetic routes for deuterated compounds like this compound.

Furthermore, ML models can be used to predict reaction outcomes and optimize reaction conditions . engineering.org.cn By analyzing large datasets of chemical reactions, these models can identify the optimal catalyst, solvent, temperature, and other parameters to maximize the yield and isotopic purity of the desired deuterated product. protheragen.ai This data-driven approach can accelerate the development of robust and efficient deuteration protocols. protheragen.ai

| AI/ML Application | Function in Deuterated Compound Synthesis | Potential Impact |

| Retrosynthesis Planning | Proposes synthetic routes to target deuterated molecules. discoveracs.orgalphaxiv.org | Accelerates the design of efficient syntheses. discoveracs.org |

| Reaction Optimization | Predicts optimal reaction conditions (catalyst, solvent, temperature, etc.). engineering.org.cn | Improves reaction yields and isotopic purity. |

| Predictive Modeling | Forecasts the outcomes of novel deuteration reactions. | Reduces the number of trial-and-error experiments. |

Exploration of this compound in the Synthesis of Advanced Chemical Sensors and Probes (excluding biological sensing)

The unique properties of deuterated compounds make them attractive building blocks for advanced materials, including chemical sensors and probes for non-biological applications. The replacement of hydrogen with deuterium in molecules like this compound can lead to significant changes in their physical and chemical characteristics. resolvemass.ca

One area of exploration is the use of deuterated compounds in polymer science . resolvemass.caalfa-chemistry.com Isotopic labeling allows researchers to track polymer degradation, surface interactions, and mechanical properties. Deuterated polymers, synthesized from monomers like a derivative of this compound, can be used to study these phenomena with high precision. alfa-chemistry.com

In the field of organic electronics , deuteration has been shown to enhance the stability and efficiency of materials used in Organic Light Emitting Diodes (OLEDs). scielo.org.mx The stronger carbon-deuterium bond can lead to increased device lifetime. scielo.org.mx The synthesis of deuterated aromatic compounds for OLED applications is an active area of research, and deuterated bromophenols could serve as valuable precursors for such materials. tn-sanso.co.jp

The altered vibrational frequencies of deuterated molecules can also be exploited in the design of chemical sensors . These changes can be detected by techniques like infrared spectroscopy, providing a basis for sensing specific analytes. wikipedia.org By incorporating this compound or its derivatives into sensor platforms, it may be possible to develop new analytical devices with enhanced sensitivity and selectivity.

Q & A

Q. What contradictions exist in reported synthetic yields or characterization data for this compound, and how can they be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.